N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Description
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl, thiazole, and sulfonamide groups, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-7-6-19-12(14-7)11(10-4-5-10)16-21(17,18)13-15-8(2)9(3)20-13/h6,10-11,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPKJOXAPPYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine. This intermediate is then reacted with propargyl bromide to form N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
- N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1,1-dioxothian-3-yl)methanesulfonamide
Uniqueness
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
